Diethylenetriamin pentaacetate

Description

Overview of DTPA as a Multifunctional Chelating Agent

Diethylenetriaminepentaacetic acid (DTPA) is a versatile chelating agent, a molecule that can form multiple bonds to a single metal ion. patsnap.comwikipedia.org Structurally, it is an aminopolycarboxylic acid featuring a diethylenetriamine (B155796) backbone to which five carboxymethyl groups are attached. wikipedia.org This structure gives DTPA the ability to act as a potent, high-affinity ligand for a wide range of metal ions, particularly trivalent and divalent cations. sigmaaldrich.comshivchem.com The conjugate base of DTPA, the penta-anion DTPA5−, is a potentially octadentate ligand, meaning it has up to eight donor atoms—three nitrogen atoms and five oxygen atoms from the carboxylate groups—that can coordinate with a metal ion. wikipedia.org This multidentate nature allows DTPA to form very stable complexes with metal ions by effectively wrapping around them, a process known as chelation. patsnap.com The stability of these complexes is often significantly higher than those formed by other common chelating agents like EDTA. wikipedia.org

Historical Context of Aminopolycarboxylate Ligand Development

The development of aminopolycarboxylate ligands has been a cornerstone of coordination chemistry for many decades. acs.org These compounds, characterized by multiple carboxylate and amine functional groups, have proven invaluable in a variety of applications due to their exceptional metal-binding capabilities. The widespread use of these agents has led to their release into the environment, and conventional wastewater treatments are often ineffective at their removal. acs.org The study of aminopolycarboxylate ligands and their interactions with metal ions continues to be an active area of research, driven by the need for new ligands with tailored properties for specific applications, including enhanced selectivity and biodegradability.

Significance of DTPA in Contemporary Chemical Systems Research

DTPA remains a highly significant compound in modern chemical research due to its robust chelating properties. patsnap.com Its ability to form stable complexes with a wide array of metal ions makes it a valuable tool in various scientific disciplines. chemimpex.com In analytical chemistry, for instance, DTPA is employed for the determination of metal ions in environmental and food samples. fengchengroup.com Furthermore, its strong affinity for metal ions is utilized in environmental remediation to sequester heavy metals from contaminated sites. chemimpex.com The ongoing research into DTPA and its derivatives aims to further understand its coordination chemistry and to develop new applications for this versatile chelating agent.

Properties

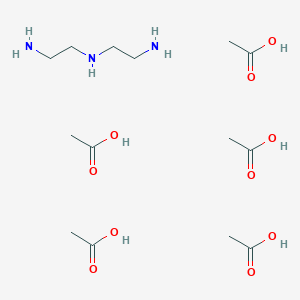

CAS No. |

121456-32-4 |

|---|---|

Molecular Formula |

C14H33N3O10 |

Molecular Weight |

403.43 g/mol |

IUPAC Name |

acetic acid;N'-(2-aminoethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C4H13N3.5C2H4O2/c5-1-3-7-4-2-6;5*1-2(3)4/h7H,1-6H2;5*1H3,(H,3,4) |

InChI Key |

QTONSPKDOKVNBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.C(CNCCN)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Dtpa

Established Synthetic Pathways for Diethylenetriaminepentaacetate

The industrial synthesis of Diethylenetriaminepentaacetate (DTPA) is primarily achieved through two main routes: the chloroacetic acid method and the Strecker synthesis.

The most common method is the carboxymethylation of diethylenetriamine (B155796) (DETA) using chloroacetic acid in an alkaline medium. google.com In this process, chloroacetic acid is typically dissolved in deionized water, and then DETA is added. google.com A strong base, such as sodium hydroxide (B78521), is introduced in a controlled manner to neutralize the hydrochloric acid formed as a byproduct and to facilitate the nucleophilic substitution of the chlorine atoms by the amine groups of DETA. google.com This reaction is highly exothermic and requires careful temperature control, often between -20°C and 60°C, depending on the stage of alkali addition. google.com The final product is often the pentasodium salt of DTPA, which is highly soluble in water. google.compatsnap.com A major drawback of this method is the production of a large amount of sodium chloride as a byproduct, which necessitates purification steps. google.com

The second established industrial route is the Strecker synthesis . This pathway involves the reaction of DETA with formaldehyde (B43269) and a cyanide source, such as hydrogen cyanide or sodium cyanide. google.comwikipedia.orgmasterorganicchemistry.com This reaction forms an α-aminonitrile intermediate, which is subsequently hydrolyzed under acidic or alkaline conditions to yield DTPA. nih.govgoogle.com The Strecker synthesis can be advantageous due to lower costs and the absence of sodium chloride as a byproduct. google.com However, it involves the use of highly toxic cyanides, which requires stringent handling and production management protocols. google.com

A variation of this approach uses hydroxyacetonitrile, which reacts with DETA to form diethylenetriamine penta-acetonitrile (DTPN). The DTPN intermediate is then hydrolyzed to produce DTPA with a purity often exceeding 99.5% and yields between 88-95%. google.com

Exploration of Alternative Synthesis Routes for DTPA

Research into alternative synthetic pathways for DTPA is driven by the need for more efficient, safer, and environmentally friendly processes. These explorations often focus on creating bifunctional chelating agents, which are derivatives of DTPA designed for specific applications like radiopharmaceuticals. nih.govacs.org

One novel approach involves a convergent synthesis strategy starting from Nα-benzyloxycarbonyl-2,3-diaminopropionic acid. nih.govacs.org This multi-step, fully organic scheme builds a functionalized triamine core, which then serves as a template to assemble the final DTPA derivative. nih.govacs.org While complex, this method allows for the creation of specific, high-purity bifunctional chelators. nih.govacs.org

Further research has focused on synthesizing benzyl-functionalized DTPA derivatives. researchgate.net These syntheses can create specific stereoisomers, such as (S)- and (R)-forms, as well as diamide (B1670390) and diester derivatives, which are investigated for their potential as contrast agents in magnetic resonance imaging (MRI). researchgate.net

Purification and Characterization of DTPA Raw Materials

The quality of the final DTPA product is highly dependent on the purity of its precursors, primarily diethylenetriamine (DETA) and chloroacetic acid or its salts.

Raw Material Purification and Characterization:

Diethylenetriamine (DETA): As the backbone of the DTPA molecule, the purity of DETA is critical. It is typically analyzed and purified using standard techniques for amines to ensure the absence of other polyamines that could lead to undesirable side products.

Chloroacetic Acid: This reagent is a key source of the carboxymethyl groups. It is important to ensure it is free from impurities that could interfere with the alkylation reaction. The traditional method of reacting chloroacetic acid with an alkali first to form sodium chloroacetate (B1199739) can lead to hydrolysis of the raw material, affecting product quality and yield. google.com

Final Product Purification and Characterization: After synthesis, DTPA is typically isolated and purified. The process often involves:

Acidification: The reaction mixture, which is alkaline, is acidified with a strong acid like concentrated hydrochloric acid to a pH of 1.2-2.5. chemicalbook.com This causes the less soluble free acid form of DTPA to precipitate.

Crystallization: The solution is cooled, often to 5±5 °C, and stirred for an extended period (e.g., 72 hours) to promote complete crystallization. chemicalbook.com Seeding with a small amount of pure DTPA can be used to initiate this process. chemicalbook.com

Refining: The crude DTPA is often subjected to one or more recrystallization steps. This involves dissolving the crude product in hot water, filtering the solution, and then allowing it to cool and crystallize again. chemicalbook.com This process can yield DTPA with a purity of up to 99.987%. chemicalbook.com

The final product is characterized using a variety of analytical methods to confirm its structure and purity.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product, often aiming for >98%. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the molecular structure of the synthesized DTPA and its derivatives. researchgate.netresearchgate.net |

| Mass Spectrometry (MS) | Techniques like Fast Atom Bombardment (FAB+) or Electrospray (ES+) are used to confirm the molecular weight of the compound. acs.org |

| Elemental Analysis | Provides the percentage composition of elements (C, H, N), which is compared to the calculated theoretical values. acs.org |

| Chelatometric Titration | A functional assay to determine the chelating value, which measures the capacity of DTPA to bind with metal ions like CaCO₃. irochelating.com |

Production Scale-Up Considerations for DTPA Synthesis

Transitioning DTPA synthesis from the laboratory to an industrial scale introduces several critical engineering and operational challenges.

Key Scale-Up Factors:

Reagent Addition and Mixing: The rate of addition of reactants, particularly the sodium hydroxide solution, must be carefully controlled. google.com This control helps manage the reaction rate and temperature. Efficient and robust mixing is required to ensure homogeneity within the large reactor volume, preventing localized "hot spots" and ensuring consistent reaction throughout the batch.

Process Control and Optimization: Industrial methods focus on optimizing reaction conditions to improve yield and stability while shortening reaction times. google.compatsnap.com This includes precise control over temperature profiles during different phases of the reaction, such as maintaining a low temperature during initial alkali addition and then raising it to 30-60°C for a heat preservation and reaction period of 2-5 hours. google.com

Byproduct Management: The chloroacetic acid method generates a substantial amount of sodium chloride. google.com The crude DTPA product must be separated from this salt, typically through filtration and washing after the acidification and crystallization steps. chemicalbook.com The resulting saline wastewater stream requires treatment before it can be discharged, adding to the operational complexity and cost.

Material of Construction: The corrosive nature of the reactants, including chloroacetic acid and sodium hydroxide, requires that reactors and associated equipment be constructed from corrosion-resistant materials to ensure the longevity of the equipment and the purity of the product.

Coordination Chemistry and Metal Ion Complexation Dynamics of Diethylenetriaminepentaacetate

Fundamental Principles of DTPA Chelation

The remarkable chelating properties of DTPA stem from its molecular structure and the resulting thermodynamic advantages of forming multi-ring complexes with metal ions.

DTPA is a potentially octadentate ligand, meaning it has up to eight donor atoms that can bind to a metal ion. wikipedia.orgnih.gov These donor sites consist of three nitrogen atoms from the diethylenetriamine (B155796) backbone and five oxygen atoms from the carboxylate groups. biomers.net This multidentate nature allows DTPA to wrap around a central metal ion, forming multiple points of attachment and effectively sequestering it from the surrounding solution. patsnap.com The ability to form numerous bonds with a single metal ion is a key characteristic of powerful chelating agents like DTPA. patsnap.combeloit.edu

Table 1: Stability Constants of Selected Metal-DTPA Complexes

| Metal Ion | Log K |

|---|---|

| Gd(III) | 22.46 |

| Fe(III) | 28.6 |

| Cu(II) | 21.4 |

| Zn(II) | 18.4 |

| Cd(II) | 19.0 |

Note: Stability constants (Log K) are a measure of the strength of the interaction between the ligand and the metal ion. Higher values indicate more stable complexes. The exact values can vary with experimental conditions such as pH and ionic strength.

The coordination capability of DTPA is highly dependent on the pH of the solution, which dictates the protonation state of its amine and carboxylate groups. rsc.org DTPA has five carboxylic acid groups and three amine groups, each with its own pKa value. rsc.org In strongly acidic solutions, the ligand is fully protonated and has a lower affinity for metal ions. As the pH increases, the carboxylic acid and then the amine groups deprotonate, increasing the availability of negatively charged donor atoms and enhancing the ligand's ability to bind to metal cations. rsc.orgnsf.gov The fully deprotonated penta-anion, DTPA⁵⁻, is the most effective form for chelation. wikipedia.org The stability of the resulting metal complex is therefore significantly influenced by the pH, with different protonated forms of the complex existing at different pH values. nsf.govresearchgate.net

Stoichiometry and Coordination Geometry of DTPA-Metal Complexes

The interaction of DTPA with metal ions can result in the formation of complexes with varying stoichiometries and a range of coordination geometries, depending on the metal ion and reaction conditions.

DTPA typically forms stable 1:1 mononuclear complexes with a variety of metal ions, where one DTPA molecule binds to a single metal ion. nih.govresearchgate.net However, due to its multidentate nature, DTPA can also form polynuclear complexes, particularly with certain metal ions or at specific ligand-to-metal ratios. researchgate.net For instance, studies have shown that a derivative of DTPA can coordinate up to two Cu(II) ions. nih.govresearchgate.net The formation of heterobinuclear complexes, where DTPA binds to two different metal ions, has also been reported. researchgate.net The stoichiometry of the complex formed is influenced by factors such as the concentration of the reactants and the pH of the solution. researchgate.net

Table 2: Coordination Geometries of Selected DTPA-Metal Complexes

| Metal Ion | Coordination Number | Coordination Polyhedron | Reference |

|---|---|---|---|

| Fe(III) | 7 | Pentagonal Bipyramid | wisc.edu |

| Dy(III) | 9 | Tricapped Trigonal Prism | researchgate.net |

| Ho(III) | 9 | Tricapped Trigonal Prism | researchgate.net |

| Er(III) | 9 | Tricapped Trigonal Prism | researchgate.net |

| Yb(III) | 9 | Tricapped Trigonal Prism | researchgate.net |

| Nd(III) | 9 | Tricapped Trigonal Prism | researchgate.net |

Note: The coordination number and geometry can be influenced by the presence of other ligands (e.g., water molecules) and the crystalline environment.

Hydration State of Metal Ions in DTPA Complexes

The hydration state of a metal ion, specifically the number of water molecules in its inner coordination sphere, is a critical factor in the thermodynamics and kinetics of complexation. In the context of Diethylenetriaminepentaacetate (DTPA) complexes, the number of coordinated water molecules can vary depending on the metal ion and the specific complex formed.

DTPA is a potentially octadentate ligand, meaning it has up to eight donor atoms available for coordination: three nitrogen atoms and five carboxylate oxygen atoms. biomers.net When a metal ion is complexed by DTPA, the ligand wraps around the metal, and the number of coordination sites occupied by DTPA's donor atoms influences how many water molecules can also directly bind to the metal.

For instance, in the case of lanthanide complexes with DTPA, spectroscopic methods have been employed to determine the number of inner-sphere water molecules. researchgate.net Studies on europium complexes with DTPA have shown measurable decay constants that allow for the calculation of the number of coordinated water molecules. researchgate.net In some solid-state crystal structures of rare earth metal-DTPA complexes, the central metal atom is nine-coordinate. This coordination is satisfied by three nitrogen atoms and five oxygen atoms from the DTPA molecule, with the ninth position being occupied by a carboxylato oxygen atom from an adjacent complex, forming a binuclear structure. researchgate.net In such a configuration, there are no directly coordinated water molecules.

Thermodynamic and Kinetic Aspects of DTPA-Metal Interactions

Determination of Stability Constants (log K) across Diverse Metal Ions and pH Ranges

The stability of a metal-ligand complex is quantified by its stability constant (log K), which represents the equilibrium constant for the formation of the complex. The determination of these constants for DTPA with a wide array of metal ions is crucial for understanding its chelating efficacy. Various methods are employed for this purpose, including potentiometric titrations, spectrophotometry, and competition reactions monitored by techniques like electrospray ionization mass spectrometry (ESI-MS). nih.govnih.gov

The stability of metal-DTPA complexes is significantly influenced by pH. DTPA is a polyprotic acid, and its degree of protonation changes with pH, which in turn affects its ability to bind metal ions. Generally, the stability of the complexes increases with increasing pH as the carboxylate groups deprotonate, making them more available for coordination. nih.govnih.gov For example, in acidic solutions, protonated forms of the DTPA complex, such as MHZ^2-, can exist. researchgate.net

The log K values for DTPA complexes with various metal ions are substantial, indicating the formation of very stable complexes. patsnap.com DTPA generally forms stronger complexes with metal ions compared to other common chelating agents like Ethylenediaminetetraacetic acid (EDTA), with stability constants often being 2-4 orders of magnitude higher. akjournals.com

Below is an interactive data table summarizing the stability constants (log K) of DTPA with a selection of metal ions.

Note: These values are generally reported at a specific temperature and ionic strength, and can vary with experimental conditions. nih.govakjournals.comharvard.edugreen-mountainchem.comresearchgate.net

Kinetics of Metal Ion Uptake and Release by DTPA

The kinetics of metal ion complexation by DTPA, encompassing both the uptake (formation) and release (dissociation) of the metal ion, are fundamental to its function. These processes can be studied using techniques such as stopped-flow spectrophotometry. rsc.org

The rate of formation of lanthanide-DTPA complexes has been shown to be dependent on pH. researchgate.net For instance, the total formation rate constant for the complexation of europium ions by DTPA is strongly influenced by the speciation of DTPA, which is pH-dependent, with values ranging significantly over a narrow pH range. researchgate.net

The dissociation of metal-DTPA complexes is also a critical kinetic parameter. The dissociation of rare earth DTPA complexes in acidic solutions has been shown to follow a kinetic equation where the rate is proportional to the square of the hydrogen ion concentration. iaea.org This indicates that the dissociation is acid-catalyzed. The rate constants for this dissociation vary significantly across the lanthanide series. iaea.org The kinetic inertness of a complex, which is its resistance to dissociation, is a key property. For example, at physiological pH, some DTPA-bis(amide) analogs exhibit greater kinetic inertness than the widely used Gd-DTPA complex. nih.gov The exchange kinetics of the Gd-DTPA complex with other metal ions, such as europium, have been studied and show both acid-dependent and acid-independent pathways. harvard.edu

Influence of Ionic Strength and Temperature on Complexation Equilibria

The equilibrium of metal-DTPA complexation is sensitive to the ionic strength and temperature of the solution. An increase in ionic strength can affect the activity coefficients of the ions in solution, thereby influencing the stability constants of the complexes. chemijournal.com Studies have been conducted to determine the acid dissociation constants and stability constants of rare earth-DTPA complexes at high ionic strengths (e.g., 2.0 mol·L⁻¹ in NaClO₄) to model their behavior in specific applications like the TALSPEAK process. elsevierpure.com The stability constant of the Mg-DTPA complex, for example, has been shown to be dependent on the ionic strength of the electrolyte. researchgate.net

Temperature also plays a significant role in the thermodynamics of complexation. The complex formation of cadmium with DTPA at the soil-water interface has been studied at different temperatures, allowing for the calculation of standard Gibbs energy (ΔG°), standard enthalpy (ΔH°), and standard entropy (ΔS°) of formation. nih.gov Generally, an increase in temperature can facilitate complex formation, as reflected in the changes in these thermodynamic parameters. nih.govresearchgate.net For example, the complexation of triscarbonatouranyl(VI) with alkaline earth metals shows a temperature dependence. wordpress.com

Selectivity and Specificity in Metal Ion Binding by DTPA

Comparative Chelation Efficacy with Competing Ions

The effectiveness of DTPA as a chelating agent in a real-world scenario is often determined by its ability to selectively bind target metal ions in the presence of other competing cations. DTPA generally exhibits a high affinity for a wide range of metal ions, but its selectivity is dictated by the relative stability constants of the complexes it forms.

DTPA is known to form more stable complexes with many metal ions compared to other common aminopolycarboxylate ligands like EDTA. akjournals.com For instance, the stability constants for most metal-DTPA complexes are two to four orders of magnitude higher than for the corresponding EDTA complexes. akjournals.com This suggests a higher chelating efficacy for DTPA under similar conditions.

In biological systems or environmental matrices, endogenous metal ions such as calcium (Ca²⁺) and zinc (Zn²⁺) are present in significant concentrations and can compete with target metal ions for binding to DTPA. The stability constants of Ca-DTPA and Zn-DTPA are relatively high, and this competition can influence the chelation of the target ion. frontiersin.org For example, the presence of Ca²⁺ and Mg²⁺ in seawater can affect the stability of the Gd-DTPA complex by competing for the DTPA ligand. frontiersin.org Despite this, the significantly higher stability of DTPA with many trivalent and heavy metal ions often allows it to effectively chelate these ions even in the presence of an excess of competing divalent cations. iaea.orgnih.gov

The table below provides a comparison of the stability constants (log K) of DTPA with various metal ions, illustrating its potential selectivity.

Hard and Soft Acid-Base (HSAB) Principles in DTPA Chelation

The Hard and Soft Acid-Base (HSAB) theory is a qualitative concept used in chemistry to predict the stability of metal complexes and the pathways of reactions. wikipedia.org The principle states that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.orgfiveable.me

Hard acids and bases are typically small, have a high charge density (high oxidation state for acids), and are weakly polarizable. wikipedia.orgslideshare.net

Soft acids and bases are generally larger, have a lower charge density (low oxidation state for acids), and are strongly polarizable. wikipedia.orgslideshare.net

Interactions between hard acids and hard bases (hard-hard) or soft acids and soft bases (soft-soft) are the most stable and tend to have a higher degree of ionic or covalent character, respectively. libretexts.org

In the context of chelation, Diethylenetriaminepentaacetate (DTPA) is considered a hard ligand . This is because its donor atoms consist of three amine nitrogens and five carboxylate oxygens. Both oxygen and nitrogen are highly electronegative and not easily polarized, classifying them as hard Lewis bases.

According to the HSAB principle, the hard nature of DTPA's donor atoms means it forms highly stable complexes with hard metal ions . mdpi.com These include metal ions with high positive charges and small ionic radii, such as the lanthanides (Ln³⁺), actinides (An³⁺), and other ions like lead (Pb²⁺). mdpi.com The strong electrostatic interaction between the hard acid metal center and the hard base donor atoms of DTPA is a primary driver for the high stability of these complexes.

| Species | HSAB Classification | Rationale |

| DTPA Donor Atoms (O, N) | Hard Base | High electronegativity, low polarizability. slideshare.netmdpi.com |

| Lanthanides (Ln³⁺) | Hard Acid | High positive charge, small size, not easily polarized. mdpi.com |

| Actinides (An³⁺) | Hard Acid | High positive charge, not easily polarized. mdpi.com |

| Lead (Pb²⁺) | Hard Acid | High charge-to-radius ratio. mdpi.com |

| Alkali/Alkaline Earth Metals (Na⁺, Ca²⁺, Mg²⁺) | Hard Acid | Low polarizability, closed-shell electron configuration. libretexts.org |

| Mercury (Hg²⁺) | Soft Acid | Large size, low charge state, easily polarized. |

This interactive table classifies chemical species based on the Hard and Soft Acid-Base (HSAB) theory.

Mixed-Ligand and Ternary Complex Formation with DTPA

While DTPA is a powerful octadentate chelator, the metal-DTPA complex can often coordinate with additional, smaller molecules, known as ancillary or secondary ligands, to form mixed-ligand or ternary complexes. This phenomenon occurs when the primary coordination sphere of the metal ion in the M-DTPA complex is not fully saturated or when the ancillary ligand can displace coordinated water molecules. The formation of these ternary complexes can significantly alter the properties of the parent M-DTPA chelate.

The formation of ternary complexes involving a metal-DTPA chelate has been observed with a variety of ancillary ligands. These are typically characterized using techniques like potentiometry and spectrophotometry to determine their stoichiometry and formation constants. researchgate.netnih.gov

Studies have shown that the 1:1 Th(IV)-DTPA chelate can coordinate with bidentate hydroxy acids, such as salicylic (B10762653) acid (SA), 5-sulphosalicylic acid (SSA), and 8-hydroxy quinoline-5-sulphonic acid (HQSA), to form 1:1:1 mixed-ligand complexes. researchgate.net Similarly, lanthanide(III)-DTPA complexes have been found to form ternary systems with various phenols, including orcinol, resorcinol, and phloroglucinol. ias.ac.in The ancillary ligand binds to the metal ion that is already partially encapsulated by DTPA, suggesting an expansion of the metal's coordination number or displacement of residual water molecules. researchgate.net The nature of the ancillary ligand plays a crucial role; for instance, in copper complexes, a glycinate (B8599266) ancillary ligand was found to direct the complex to the minor groove of DNA, whereas an acetylacetonate (B107027) ligand led to intercalation. nih.gov

| Metal Ion (M) | Ancillary Ligand (L) | Ternary Complex System |

| Thorium(IV) | Salicylic acid (SA) | [Th(DTPA)(SA)] |

| Thorium(IV) | 5-sulphosalicylic acid (SSA) | [Th(DTPA)(SSA)] |

| Thorium(IV) | 8-hydroxy quinoline-5-sulphonic acid (HQSA) | [Th(DTPA)(HQSA)] |

| Lanthanides (Ln³⁺) | Orcinol | [Ln(DTPA)(orcinol)] |

| Lanthanides (Ln³⁺) | Resorcinol | [Ln(DTPA)(resorcinol)] |

| Lanthanides (Ln³⁺) | Phloroglucinol | [Ln(DTPA)(phl)] |

| Cadmium(II) | Alkaline Earth Metals (e.g., Mg²⁺, Ca²⁺) | [Cd(M)(DTPA)] |

| Gadolinium(III) | Lactate (B86563) | [Gd(DTPA)(lactate)] |

This interactive table provides examples of characterized ternary complexes formed from a primary M-DTPA chelate and an ancillary ligand.

The introduction of an ancillary ligand into a metal-DTPA complex has a direct impact on its thermodynamic stability and kinetic reactivity. The stability of the resulting ternary complex is dependent on the nature of both the metal ion and the secondary ligand.

The reactivity and kinetic inertness of the complex can also be modified. For example, the rate of complex formation for lanthanides with DTPA in a lactate medium is fastest for Gadolinium (Gd³⁺). rsc.org Furthermore, modifying the DTPA backbone itself, as in DTPA-bis(amide) analogs, can create ternary complexes with significantly higher kinetic inertness compared to the parent Gd-DTPA complex. nih.gov The rates of metal exchange reactions for a Gd³⁺ complex of a DTPA-tris(amide) derivative were found to be significantly slower than for [Gd(DTPA)]²⁻, indicating enhanced kinetic stability due to the modified coordination environment. nih.gov This increased stability is critical in applications where the dissociation of the metal ion must be minimized.

| Ternary Complex | Log K (Formation Constant) | Key Finding |

| [Th(DTPA)(SA)] | Not specified, but highest of the three | Stability Order: SA > SSA > HQSA. researchgate.net |

| [Th(DTPA)(SSA)] | Intermediate stability | Ancillary ligand structure affects stability. researchgate.net |

| [Th(DTPA)(HQSA)] | Lowest stability of the three | Potentiometric studies confirm 1:1:1 stoichiometry. researchgate.net |

| [Cd-DTPA] | log K' > [Cd-EDTA] | Higher stability constant indicates longer persistence at the soil-solution interface compared to the EDTA complex. nih.gov |

| [Gd(DTPA-(Me-Trp)₂)] | t₁/₂ = 127 h | This modified DTPA complex is kinetically more inert than standard Gd-DTPA. nih.gov |

This interactive table summarizes findings on the stability and reactivity of selected DTPA-based ternary complexes.

Advanced Analytical and Spectroscopic Characterization of Diethylenetriaminepentaacetate and Its Complexes

Chromatographic Techniques for DTPA Analysis

The analysis of Diethylenetriaminepentaacetic acid (DTPA) and its metal complexes often necessitates the use of sophisticated chromatographic techniques due to the compound's polar nature and lack of a strong chromophore. Various methods have been developed to achieve sensitive and selective quantification of DTPA in diverse matrices, ranging from pharmaceutical formulations to environmental samples.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for DTPA analysis, particularly when coupled with UV-Visible detection after complexation with a suitable metal ion. nih.govresearchgate.netpharmafocuseurope.comnih.gov Since DTPA itself lacks a chromophore for direct UV detection, a common strategy involves the formation of a stable metal complex that exhibits strong UV absorbance. nih.govresearchgate.netpharmafocuseurope.comnih.gov Iron(III) is frequently utilized for this purpose, forming a stable DTPA-Fe³⁺ complex that can be sensitively detected. nih.govresearchgate.netpharmafocuseurope.comnih.gov For instance, a method for determining DTPA in a monoclonal antibody formulation involved the addition of an FeCl₃ solution to the sample, allowing the DTPA-Fe³⁺ complex to form before injection into the HPLC system. nih.gov

The separation is typically achieved on a reversed-phase column, such as a C18 column. researchgate.net To enhance the retention of the polar metal-DTPA complex on the nonpolar stationary phase, ion-pairing reagents are often added to the mobile phase. nih.govresearchgate.netpharmafocuseurope.comnih.gov

A study detailed an HPLC-UV method for DTPA in an intravenous formulation. nih.gov The sample preparation involved forming a DTPA-Fe³⁺ complex, which was then analyzed using an isocratic mobile phase. The method demonstrated good linearity, accuracy, and precision. nih.gov Another HPLC method utilized a Newcrom BH column with a mobile phase of acetonitrile (B52724) and water with sulfuric acid as a buffer, detecting the complex at 260 nm. sielc.com

Furthermore, HPLC has been employed for the simultaneous analysis of DTPA and other chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Nitrilotriacetic acid (NTA). nih.govresearchgate.net By forming iron(III) chelates, these compounds could be separated and quantified in a single chromatographic run. nih.govresearchgate.net The detection limits for DTPA in such methods have been reported to be in the sub-micromolar range. nih.govresearchgate.net The development of an HPLC method for detecting DTPA in biological fluids was based on the formation of a stable complex with lead(II), which resulted in an increased absorption coefficient and a bathochromic shift of the absorption maximum. nih.gov

| Technique | Derivatization/Complexation | Column | Mobile Phase | Detection | Application | Reference |

| HPLC-UV | Fe³⁺ complexation | C18 | 24 mM tetrabutylammonium (B224687) phosphate (B84403) buffer (pH 6.5) and acetonitrile (80:20 v/v) | UV at 260 nm | Pharmaceutical formulation | nih.gov |

| HPLC-UV | Fe³⁺ complexation | Newcrom BH | Acetonitrile/Water (2/98) with 0.1% H₂SO₄ | UV at 260 nm | General analysis | sielc.com |

| HPLC-UV | Fe³⁺ complexation | Not specified | 0.03 mol L⁻¹ sodium acetate (B1210297), 0.002 mol L⁻¹ tetrabutylammonium bromide, and 5% methanol (B129727) (pH 3.15) | UV at 254 nm | Dishwashing detergents, natural and pulp mill waters | nih.govresearchgate.net |

| HPLC | Pb²⁺ complexation | Not specified | Not specified | Not specified | Biological fluids | nih.gov |

Gas Chromatography (GC) Approaches for Derivatized DTPA

Gas Chromatography (GC) offers a high-resolution separation technique for volatile and thermally stable compounds. nih.govresearchgate.net However, DTPA is a polar and non-volatile molecule, making direct GC analysis unsuitable. rsc.org Therefore, a crucial prerequisite for GC analysis of DTPA is a derivatization step to convert it into a more volatile and thermally stable form. rsc.orgweber.hu

A common derivatization strategy for aminopolycarboxylic acids like DTPA is esterification. rsc.org One developed method involved the esterification of DTPA with ethanol (B145695) in the presence of sulfuric acid and acetic acid as catalysts to form its pentaethyl ester. rsc.org This derivative is sufficiently volatile for GC analysis. The identity of the pentaethyl ester of DTPA can be confirmed by mass spectrometry (MS). rsc.org

The derivatized sample is then typically extracted into an organic solvent, such as toluene, neutralized, and dried before injection into the GC system. rsc.org For detection, a nitrogen-phosphorus selective detector (NPD) can be employed, offering high sensitivity for nitrogen-containing compounds like the derivatized DTPA. rsc.org This GC method has been successfully applied to the simultaneous determination of trace amounts of EDTA and DTPA in various water samples, including distilled water, seawater, and lake water. rsc.org It is important to note that high concentrations of certain metal ions, such as iron(III), can interfere with the determination of DTPA using this method. rsc.org

Ion Chromatography (IC) for DTPA and its Degradants

Ion Chromatography (IC) is a powerful technique specifically designed for the separation and determination of ionic species. thermofisher.comlcms.cz It is particularly well-suited for the analysis of chelating agents like DTPA and its potential degradation products, which exist as anions in aqueous solutions. capes.gov.br IC separations are based on the ion-exchange interactions between the analyte ions and the charged stationary phase of the chromatographic column. thermofisher.com

In the context of DTPA analysis, IC can be used to separate DTPA from other anions and potential degradation products that may be present in a sample. capes.gov.br The elution of the separated ions is typically achieved using an aqueous eluent containing competing ions. Conductivity detection is a common detection method in IC, as it provides a universal and sensitive response for ionic species. thermofisher.com

The application of IC can be particularly valuable for monitoring the degradation of DTPA in various environmental or industrial processes. By separating and quantifying the parent DTPA molecule and any anionic degradation products, IC can provide insights into the degradation pathways and kinetics. thermofisher.com Coupling IC with a high-resolution accurate-mass mass spectrometer (HR/AM MS) can further enhance the analytical capabilities by providing information for the elucidation of the chemical structures of unknown degradation products. thermofisher.com The analytes elute in order of their valency, providing additional structural information. thermofisher.com

Ion-Pairing Chromatography Principles and Applications

Ion-pairing chromatography is a variation of reversed-phase HPLC that is particularly useful for the separation of ionic and highly polar compounds like DTPA on a nonpolar stationary phase. technologynetworks.comcsus.edu The fundamental principle involves adding an ion-pairing reagent to the mobile phase. technologynetworks.comcsus.edu This reagent is typically a large, ionic molecule with a hydrophobic alkyl chain and a charged functional group that is opposite to that of the analyte. technologynetworks.com

In the case of DTPA, which is an anionic chelating agent, a cationic ion-pairing reagent, such as tetrabutylammonium (TBA) salts, is used. nih.govtechnologynetworks.com The ion-pairing reagent can function in two primary ways. In the "ion-pair" model, the reagent forms a neutral, hydrophobic ion pair with the DTPA-metal complex in the mobile phase, which can then be retained and separated on the reversed-phase column. technologynetworks.com Alternatively, in the "adsorption" model, the hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a pseudo-ion-exchange surface that can retain the charged analyte. csus.edu

This technique has been successfully applied to the determination of DTPA in pharmaceutical formulations. nih.govresearchgate.netpharmafocuseurope.comnih.gov By forming an iron(III)-DTPA complex and using tetrabutylammonium phosphate as the ion-pairing reagent, a sensitive and selective HPLC method was developed. nih.gov The concentration of the ion-pairing reagent can be optimized to enhance the retention of the DTPA complex and improve the specificity of the method. nih.govresearchgate.netpharmafocuseurope.comnih.gov Ion-pairing chromatography offers a versatile approach to overcome the challenges associated with the analysis of highly polar compounds like DTPA by conventional reversed-phase HPLC. technologynetworks.com

Spectroscopic Methods for Structural Elucidation of DTPA Complexes

Spectroscopic techniques are indispensable for elucidating the structure and understanding the bonding characteristics of DTPA metal complexes. These methods provide valuable information on the coordination environment of the metal ion and the nature of its interaction with the DTPA ligand.

UV-Visible Spectrophotometry of DTPA Metal Chelates

UV-Visible spectrophotometry is a widely used technique for the study of DTPA metal chelates. nih.govresearchgate.net While DTPA itself does not exhibit significant absorption in the UV-Visible region, its complexation with certain transition metal ions leads to the formation of colored complexes with characteristic absorption spectra. nih.govresearchgate.netpharmafocuseurope.comnih.gov This property is not only utilized for the quantification of DTPA, as discussed in the HPLC section, but also for fundamental studies of complex formation.

The formation of a metal-DTPA complex often results in a shift of the absorption maximum (λmax) and a change in the molar absorptivity compared to the free metal ion. nih.gov For instance, the complexation of DTPA with iron(III) produces a complex with a distinct absorbance peak, which forms the basis for its spectrophotometric determination. researchgate.netscholarsresearchlibrary.com A simple and sensitive UV-spectrophotometric method for the estimation of DTPA in topical gel formulations was developed based on the formation of the NaFeDTPA complex, with an absorbance maximum at 272 nm. scholarsresearchlibrary.com

By systematically varying the metal-to-ligand ratio and monitoring the changes in the UV-Visible spectrum (a technique known as the mole-ratio method or Job's plot), the stoichiometry of the DTPA-metal complex can be determined. Furthermore, the stability constants of these complexes can be calculated from spectrophotometric data. optica.orgnih.gov

UV-Visible spectrophotometry has also been used for the simultaneous determination of DTPA and other chelating agents. nih.govresearchgate.net By forming nickel(II) chelates, the individual concentrations of DTPA, EDTA, and NTA in a mixture could be determined by measuring the absorbance at different wavelengths and using mathematical algorithms to resolve the overlapping spectra. nih.govresearchgate.net

| Metal Ion | Complex | λmax (nm) | Application | Reference |

| Iron(III) | Fe³⁺-DTPA | 260 | HPLC-UV detection | nih.gov |

| Iron(III) | NaFeDTPA | 272 | Spectrophotometric estimation in gel | scholarsresearchlibrary.com |

| Nickel(II) | Ni²⁺-DTPA | Not specified | Simultaneous spectrophotometric analysis | nih.govresearchgate.net |

| Lead(II) | Pb²⁺-DTPA | Not specified | HPLC detection | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand and Complex Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of DTPA and its complexes in solution. ¹H and ¹³C NMR are routinely employed to characterize the ligand itself and its diamagnetic metal complexes. The protonation sequence of DTPA has been evaluated using ¹H NMR, revealing the formation of dynamic hydrogen-bonded rings depending on the pH. oup.com For instance, the first protonation occurs on a terminal nitrogen, leading to a five-membered ring with the central nitrogen. oup.com

When DTPA coordinates to a metal ion, the NMR spectra change significantly. For diamagnetic metal complexes, such as those with alkaline earth and some lanthanide ions (La³⁺, Lu³⁺), ¹H and ¹³C NMR studies provide information on the lability of metal-oxygen and metal-nitrogen bonds. nih.gov For lanthanide complexes, a heptadentate structure has been proposed where the unbound group is the acetate of the middle nitrogen. nih.gov However, other studies suggest that DTPA can act as an octadentate ligand, coordinating through all three nitrogen atoms and five carboxylate groups. sigmaaldrich.com

The study of paramagnetic lanthanide-DTPA complexes presents both challenges and opportunities. The paramagnetic nature of the metal ion induces large shifts and significant broadening of the NMR signals. nih.gov Despite these challenges, techniques like two-dimensional exchange spectroscopy (EXSY) have been used to determine the solution dynamics of complexes such as Pr(DTPA)²⁻ and Eu(DTPA)²⁻. nih.gov These studies show a rapid interconversion between enantiomeric structures at higher temperatures. nih.gov

¹⁷O NMR spectroscopy offers a direct probe of the coordination environment. acs.org Studies on various lanthanide-DTPA chelates have provided insights into their internal dynamics. For Eu(DTPA)²⁻, ¹⁷O NMR reveals chemical exchange due to racemization and, at higher temperatures, a fluxional process involving the interchange of coordinated and non-coordinated oxygen atoms of the carboxylate groups. acs.org For Pr(DTPA)²⁻, coalescence events in the ¹⁷O NMR spectra are attributed to the rotation of the carboxylate groups. acs.org

| Nucleus | Application in DTPA Characterization | Key Findings | References |

| ¹H NMR | Ligand protonation studies, conformational analysis of diamagnetic and paramagnetic complexes. | Determination of protonation sequence and formation of hydrogen-bonded rings. oup.com Elucidation of dynamic exchange processes (e.g., enantiomeric interconversion) in lanthanide complexes. nih.gov | oup.comnih.gov |

| ¹³C NMR | Structural analysis of the DTPA backbone and carboxylate groups in free ligand and its complexes. | Indicates coordination of carboxylate groups to the metal center. nih.govsigmaaldrich.com Used to probe the coordination mode (e.g., heptadentate vs. octadentate). nih.govsigmaaldrich.com | nih.govsigmaaldrich.com |

| ¹⁷O NMR | Direct investigation of the metal coordination sphere and dynamics of carboxylate groups. | Reveals fluxional processes like carboxylate rotation and interchange of coordinated/non-coordinated oxygen atoms in lanthanide complexes. acs.org | nih.govacs.org |

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Metal Coordination Environment

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique for probing the local atomic structure around a metal ion in a complex. wikipedia.orglibretexts.org It does not require crystalline samples and can be applied to species in solution or in disordered materials. aps.org The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES), which provides information on the oxidation state and coordination geometry of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on the number, type, and distance of neighboring atoms. libretexts.orgaps.org

XAFS has been utilized to investigate the coordination environment of metal ions in DTPA complexes. For instance, L₃-edge XAFS studies on actinide(III)-DTPA complexes have provided detailed information on the metal-oxygen bond lengths. researchgate.net These studies allow for a comparison of the coordination chemistry of lanthanides and actinides with DTPA. researchgate.net The analysis of EXAFS data can reveal the average number of coordinating atoms and their mean distance from the central metal ion, which is crucial for understanding the stability and reactivity of these complexes.

| Metal Ion | XAFS Region | Information Obtained | References |

| Actinides(III) | L₃-edge EXAFS | Metal-oxygen bond distances, coordination numbers. | researchgate.net |

| Plutonium(III) | XANES/EXAFS | Confirmation of the trivalent oxidation state and An-O bond distances. | researchgate.net |

| Berkelium(III) | XANES/EXAFS | Comparison of coordination with other trivalent actinides and confirmation of the Bk(III) oxidation state. | researchgate.net |

X-ray Crystallography of DTPA Coordination Compounds

Numerous crystal structures of DTPA complexes with various metal ions have been reported, revealing a range of coordination modes and geometries. For example, the crystal structure of the iron(III) complex, Na₂[FeDTPA]·2H₂O, shows the iron atom coordinated by three nitrogen atoms and four carboxylate oxygens in a pentagonal bipyramidal geometry. wisc.edu In the indium(III) complex, In(DTPA)²⁻, the metal ion is eight-coordinate, which is a significant finding as this coordination number is less common for In³⁺. snmjournals.org

The coordination of lanthanide ions with DTPA has also been extensively studied by X-ray crystallography. A single-crystal X-ray analysis of the ammonium (B1175870) salt of Gd³⁺-DTPA revealed a binuclear structure, where each gadolinium ion is coordinated by the three nitrogen and five oxygen atoms of one DTPA ligand, and also by an oxygen atom from an adjacent chelate molecule. researchgate.net In contrast, the neodymium(III) complex, [C(NH₂)₃]₂[Nd(dtpa)(H₂O)]·7H₂O, shows a nine-coordinate Nd³⁺ ion. researchgate.net The crystal structure of a europium(III) complex with a DTPA derivative (DTPA-cs124) showed that the amide oxygen linking the chromophore to DTPA is also ligated to the metal. acs.org

These crystallographic studies are crucial for understanding the structural basis of the stability and reactivity of DTPA complexes and for validating the structural models derived from solution-state studies like NMR.

| Metal Ion | Coordination Number | Coordination Geometry | Key Structural Features | References |

| Fe(III) | 7 | Pentagonal bipyramid | Coordinated by 3 N and 4 O atoms. | wisc.edu |

| In(III) | 8 | - | All eight donor sites of DTPA are utilized. | snmjournals.org |

| Gd(III) | 9 (in binuclear structure) | Tricapped trigonal prism | Forms a binuclear structure with a bridging oxygen. | researchgate.net |

| Nd(III) | 9 | - | Mononuclear complex with a coordinated water molecule. | researchgate.net |

| Dy(III) | 9 | Tricapped trigonal prism | Each Dy is coordinated by 3 N and 5 O from one DTPA and one O from an adjacent unit. | researchgate.net |

| Eu(III) | - | - | In a derivative, the amide oxygen of the linker is coordinated to the metal. | acs.org |

Luminescence Spectroscopy of DTPA-Lanthanide Complexes

Lanthanide ions such as Europium(III) and Terbium(III) are known for their unique luminescent properties, including long-lived emission and sharp, characteristic emission bands. nih.govcore.ac.uk However, the direct excitation of these ions is inefficient. The luminescence can be significantly enhanced by chelation with a ligand, like DTPA, that contains a chromophore capable of absorbing light and transferring the energy to the lanthanide ion, a process known as the "antenna effect". oup.com

The luminescence of Eu(DTPA) and Tb(DTPA) complexes has been the subject of extensive research. While the basic DTPA ligand itself is not a strong sensitizer, the covalent attachment of chromophores to the DTPA backbone can dramatically increase the luminescence quantum yield. oup.comnih.gov For example, conjugating aromatic amines like 1-aminonaphthalene or 7-amino-4-methylcoumarin (B1665955) to DTPA has been shown to enhance the luminescence of their europium chelates by up to 1800 times compared to the parent Eu-DTPA complex. oup.com The excitation spectrum of these complexes often resembles the absorption spectrum of the attached chromophore, confirming the energy transfer mechanism. oup.com

The formation of ternary complexes can also enhance luminescence. For instance, the luminescence of europium complexes with DTPA-bisamides is significantly increased upon the formation of a 1:1 complex with aromatic acids like picolinate. nih.gov The luminescence properties, including emission intensity, lifetime, and quantum yield, are sensitive to the coordination environment and the presence of quenching species like water molecules. acs.orgd-nb.info This sensitivity makes luminescent DTPA-lanthanide complexes valuable as probes in biological systems. nih.govnih.gov For example, Eu-DTPA has been used as a luminescent analogue to trace the distribution of Gd-DTPA in tissues. nih.gov

| Lanthanide Ion | Sensitizer/System | Key Luminescence Findings | References |

| Europium(III) | DTPA with attached aromatic amines (e.g., 1-aminonaphthalene) | Luminescence enhancement up to 1800-fold due to efficient energy transfer from the chromophore. oup.com | oup.com |

| Europium(III) | DTPA-bisamide with aromatic acids (e.g., picolinate) | Formation of ternary complexes leads to stronger luminescence. nih.gov | nih.gov |

| Terbium(III) | DTPA with attached carbostyril 124 (cs124) | High quantum yields in water (e.g., 0.32 for cs124-DTPA). nih.gov | nih.gov |

| Europium(III) | DTPA-cs124 crystal | Luminescence lifetime of 0.90 ms (B15284909) in the crystal, changing to 0.62 ms in H₂O and 2.4 ms in D₂O. acs.org | acs.org |

| Terbium(III) | DTPA with heterocyclic compounds (e.g., cytosine) | The Tb chelate with a DTPA-cytosine derivative was found to be particularly fluorescent with a long lifetime. rsc.org | rsc.org |

Mass Spectrometry Applications in DTPA Research

Mass spectrometry (MS) is an indispensable analytical technique in DTPA research, offering high sensitivity and specificity for the detection, quantification, and structural elucidation of DTPA, its metal complexes, and its degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly effective method for the trace analysis of DTPA in complex matrices. nih.govnih.gov This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

Methods have been developed for the quantitative determination of DTPA and its metal complexes in various samples, including environmental waters and biological fluids. researchgate.netnih.gov For instance, an ion-pair reversed-phase LC-MS/MS method allows for the direct determination of DTPA in aqueous samples at concentrations in the low microgram-per-liter range without requiring a pre-enrichment step. researchgate.net This often involves the formation of a stable metal complex, such as with Fe(III), prior to analysis to improve chromatographic behavior and detection sensitivity. researchgate.netnih.gov

LC-MS/MS has also been successfully applied to quantify Zn-DTPA in human plasma and urine, demonstrating the robustness of the method for pharmacokinetic studies. nih.gov The validation of these methods typically includes assessments of linearity, accuracy, precision, and sensitivity, ensuring reliable quantification for various applications. nih.govnih.gov

| Analyte | Matrix | LC-MS/MS Method Highlights | Limit of Quantification (LOQ) | References |

| DTPA | Aqueous environmental samples | Formation of Fe(III) complex, ion-pair reversed-phase LC. | 0.6 µg/L | researchgate.net |

| Zn-DTPA | Human plasma and urine | Solid-phase extraction for sample cleanup. | 1 µg/mL (plasma), 10 µg/mL (urine) | nih.gov |

| DTPA | Intravenous drug solution (Yervoy®) | Ion-pairing reversed-phase HPLC with Fe(III) complexation. | - | nih.gov |

Identification of DTPA Degradation Products by Mass Spectrometry

Mass spectrometry is a crucial tool for identifying the products formed during the degradation of DTPA. Understanding the degradation pathways is important for assessing the environmental fate of this chelating agent.

The photodegradation of the Fe(III)-DTPA complex has been studied, and the resulting products have been identified using gas chromatography-mass spectrometry (GC-MS) after derivatization. nih.gov These studies show that the photodegradation does not lead to complete mineralization but rather to the formation of a series of smaller aminocarboxylic acids. nih.gov A proposed degradation pathway for Fe(III)-DTPA involves the sequential loss of acetate groups and cleavage of the ethylamine (B1201723) backbone. nih.gov

Electrospray ionization mass spectrometry (ESI-MS) has also been used to propose a decomposition scheme for DTPA under specific conditions, such as in the presence of peracetic acid and manganese ions. researchgate.net The high-resolution capabilities of modern mass spectrometers allow for the accurate mass determination of degradation products, which is essential for proposing their elemental compositions and structures. mdpi.com

| Degradation Process | Analytical Technique | Identified Degradation Products | References |

| Photodegradation of Fe(III)-DTPA | GC-MS | Diethylenetriaminetetraacetic acid, diethylenetriaminetriacetic acid, ethylenediaminetriacetic acid, N,N'- and/or N,N-ethylenediaminediacetic acid, iminodiacetate, ethylenediaminemonoacetic acid, glycine. | nih.govresearchgate.net |

| Decomposition by PAA/Mn²⁺ | ESI-TOF-MS | A proposed scheme involving stepwise fragmentation of the DTPA molecule. | researchgate.net |

| Degradation of Gd-DTPA copolymers | MALDI-TOF MS | Low molecular weight oligomers and a metabolite with m/z of 988.02 in rat urine. | nih.gov |

Theoretical and Computational Chemistry Approaches to Diethylenetriaminepentaacetate Studies

Quantum Chemical Calculations (DFT) on DTPA and its Metal Interactions

Density Functional Theory (DFT) has proven to be a powerful method for investigating the electronic structure, bonding, and reactivity of DTPA and its metal complexes. arxiv.orgnih.gov DFT calculations allow for the optimization of molecular geometries, providing detailed information about bond lengths, bond angles, and coordination numbers. For instance, DFT has been employed to elucidate the structures of DTPA complexes with various metal ions, including copper (Cu) and lead (Pb). researchgate.net These studies have revealed that in the Cu-DTPA complex, the copper ion is in an octahedral-like arrangement, while the Pb-DTPA complex adopts a "shell-like" structure, with both metals being hexa-coordinated. researchgate.net

Furthermore, DFT calculations have been instrumental in understanding the nature of the bonding between DTPA and metal ions. By analyzing the molecular orbitals and electron density distribution, researchers can characterize the covalent and electrostatic contributions to the metal-ligand bond. This information is crucial for explaining the stability and reactivity of these complexes. DFT can also be used to probe the effects of protonation on the coordination environment of the metal ion. researchgate.net For example, in the Eu(III)-DTPA system, DFT calculations have helped to clarify that even in the protonated complex (EuHL-), the DTPA ligand remains octadentate, with protonation occurring on a carboxylate oxygen. researchgate.net

Molecular Dynamics Simulations of DTPA in Solvated Systems

Molecular dynamics (MD) simulations provide a dynamic picture of DTPA and its complexes in solution, capturing the intricate dance of molecules over time. nih.govmdpi.com These simulations model the interactions between DTPA, metal ions, and solvent molecules (typically water), offering insights into the solvation structure and dynamics. rsc.orgmdpi.com By analyzing the radial distribution functions (RDFs) from MD simulations, it is possible to determine the average distances and coordination numbers of solvent molecules around the solute. analis.com.my

MD simulations have been particularly useful in studying the behavior of DTPA in aqueous environments. For instance, simulations have shown that DTPA molecules can aggregate in water, driven by interactions between the DTPA molecules and surrounding water molecules. analis.com.my These simulations can also reveal the specific interactions, such as hydrogen bonds, between the functional groups of DTPA and water molecules. analis.com.my In the context of metal complexes, MD simulations can be used to study the exchange of water molecules between the first and second coordination shells of the metal ion, providing information about the lability of the complex. rsc.org

Prediction of Coordination Geometries and Stability Constants

Computational methods are increasingly used to predict the coordination geometries and stability constants of DTPA-metal complexes, complementing experimental determinations. proquest.com By combining quantum chemical calculations with thermodynamic models, it is possible to estimate the binding affinity of DTPA for various metal ions. nih.govresearchgate.net

The prediction of coordination geometries often involves performing geometry optimizations using methods like DFT. These calculations can explore different possible coordination modes of the multidentate DTPA ligand and identify the most stable arrangement. For example, computational studies have helped to confirm the coordination environment of metal ions in DTPA complexes, such as the nine-coordinate geometry observed for neodymium (Nd³⁺) and americium (Am³⁺) in their respective DTPA complexes. inl.gov

The prediction of stability constants (log K) is a more challenging task that often involves calculating the Gibbs free energy of the complexation reaction. proquest.comresearchgate.net While direct and highly accurate prediction remains a significant challenge, computational approaches can provide valuable trends and relative stabilities for a series of metal ions or ligands. researchgate.netnih.gov These predictions are crucial for designing new chelating agents with improved selectivity and affinity for specific metal ions.

Table 1: Experimentally Determined and Computationally Supported Coordination and Stability of Selected DTPA Metal Complexes

| Metal Ion | Coordination Number | Log K (Stability Constant) | Notes |

| Gd³⁺ | --- | log K = 2.6 (decrease relative to Gd(DTPA)²⁻ for monopropylamide derivative) nih.gov | The stability of Gd³⁺ complexes with DTPA derivatives is important for their use as MRI contrast agents. nih.gov |

| Cu²⁺ | 6 researchgate.net | --- | Forms an octahedral-like complex. researchgate.net |

| Pb²⁺ | 6 researchgate.net | --- | Adopts a "shell-like" arrangement. researchgate.net |

| Eu³⁺ | 8 researchgate.net | --- | DTPA acts as an octadentate ligand in both EuL²⁻ and EuHL⁻ complexes. researchgate.net |

| Fe³⁺ | 6 rsc.org | --- | Shows a change from a seven- to a predominantly six-coordinate structure when edta is replaced by dtpa. rsc.org |

| Mn²⁺ | --- | --- | Experiences a marked reduction in water binding when edta is replaced by dtpa. rsc.org |

| Nd³⁺ | 9 inl.gov | --- | Forms a dimerized complex with a muffin or spherical capped square antiprism geometry. inl.gov |

| Am³⁺ | 9 inl.gov | --- | Forms a dimerized complex with a muffin geometry. inl.gov |

This table is based on available data and may not be exhaustive. The stability constants can vary depending on the specific conditions (pH, temperature, ionic strength).

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling provides a powerful lens through which to examine the intricate details of reaction mechanisms involving DTPA. By simulating the reaction pathways at the molecular level, researchers can identify transition states, calculate activation energies, and understand the factors that control the reaction rates. analis.com.my

For example, computational studies can be used to investigate the mechanisms of metal ion exchange reactions, where a metal ion in a DTPA complex is replaced by another metal ion from the solution. These studies can reveal whether the reaction proceeds through a dissociative mechanism (where the DTPA ligand first partially detaches from the metal ion) or an associative mechanism (where the incoming metal ion first coordinates to the complex). Understanding these mechanisms is critical for applications such as the removal of toxic metals from the body or the environment.

Furthermore, computational modeling can shed light on the role of protons in the reaction mechanisms. researchgate.net For instance, in the dissociation of Gd(EOB-DTPA)²⁻, computational studies have shown that the reaction predominantly occurs through the formation and rate-determining dissociation of mono- and diprotonated complexes. nih.gov

Spectroscopic Property Simulations of DTPA Complexes

Computational methods are invaluable for simulating and interpreting the spectroscopic properties of DTPA complexes, providing a crucial link between experimental spectra and the underlying molecular structure and electronic properties. researchgate.netrsc.org By calculating spectroscopic parameters from first principles, researchers can assign spectral features and gain a more detailed understanding of the coordination environment of the metal ion. rsc.orgresearchgate.net

For instance, DFT calculations can be used to simulate the infrared (IR) and nuclear magnetic resonance (NMR) spectra of DTPA complexes. researchgate.net In the case of IR spectroscopy, calculated vibrational frequencies can be compared with experimental spectra to confirm the coordination of the carboxylate and amine groups of DTPA to the metal ion. researchgate.net For NMR spectroscopy, computational methods can predict the chemical shifts of different nuclei in the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonding. rsc.org

Time-dependent DFT (TD-DFT) is another powerful tool used to simulate the electronic absorption spectra (UV-Vis) of DTPA complexes. nih.gov These simulations can help to assign the observed absorption bands to specific electronic transitions, providing insights into the electronic structure of the complex. The combination of experimental spectroscopy and computational simulations provides a robust approach for characterizing the structure and bonding of DTPA complexes in detail. nih.gov

Applications of Diethylenetriaminepentaacetate in Industrial and Environmental Processes

DTPA in Pulp and Paper Industry

The pulp and paper industry relies heavily on DTPA to optimize its manufacturing processes, particularly in the bleaching stages. The presence of metal ions in the pulp and process water can lead to significant inefficiencies and product defects.

Metal Ion Deactivation in Peroxide Bleaching Processes

In the pulp and paper industry, hydrogen peroxide is a key bleaching agent, especially in chlorine-free processes like Totally Chlorine Free (TCF) and Elemental Chlorine Free (ECF) bleaching. nbinno.com However, the effectiveness of hydrogen peroxide can be severely compromised by the presence of transition metal ions such as iron (Fe), manganese (Mn), and copper (Cu). nbinno.comtappi.org These metal ions catalyze the decomposition of hydrogen peroxide into radicals that are detrimental to pulp strength and reduce the efficiency of the bleaching agent. tappi.org

DTPA serves as a potent chelating agent that sequesters these harmful metal ions, forming stable, water-soluble complexes. tappi.org By binding with Fe³⁺, Cu²⁺, and Mn²⁺, DTPA prevents them from participating in the catalytic decomposition of hydrogen peroxide. nbinno.comtappi.org This stabilization of the bleaching agent ensures that its full oxidative capacity is directed towards lightening the pulp, resulting in a brighter and higher-quality product. nbinno.com The deactivation of these metal ions is critical for achieving consistent bleaching results and reducing the consumption of bleaching chemicals, which in turn lowers operational costs. nbinno.com

One study demonstrated that the use of DTPA during ozone treatment in the bleaching process of wheat straw pulp significantly reduced the content of iron, copper, and manganese in the pulp by 52%, 27%, and 70%, respectively. researchgate.netresearchgate.net This led to improved delignification and bleaching efficiency. researchgate.netresearchgate.net

Role in Process Water Quality and Efficiency

By chelating disruptive metal ions, DTPA helps to prevent their precipitation and the formation of scale on equipment, which can lead to reduced heat transfer efficiency and blockages. nbinno.com This contributes to smoother operation and reduced maintenance requirements. The use of chelating agents like DTPA is often preferred over acid treatments for metal ion removal because it selectively removes harmful transition metals while leaving beneficial alkaline earth metals like magnesium and calcium, which can act as carbohydrate stabilizers. tappi.org The improved process water quality resulting from the use of DTPA contributes to a more stable and efficient production environment.

Comparative Studies with Other Chelating Agents in Pulp and Paper

DTPA is one of the most commonly used chelating agents in the pulp and paper industry, often compared with ethylenediaminetetraacetic acid (EDTA). tappi.org While both are effective, DTPA often exhibits superior performance in certain conditions. DTPA is noted to be a more effective chelator than EDTA at higher pH values. researchgate.net In general, DTPA has been found to be a more stable chelating agent under various industrial conditions compared to EDTA. researchgate.net

Studies have also explored other chelating agents, such as phosphonates like diethylenetriamine (B155796) penta(methylene phosphonic acid) (DTPMPA). When high levels of manganese ( >10 ppm) are present, both DTPA and DTPMPA have been shown to yield the best results in peroxide bleaching. google.com The choice of the most appropriate chelating agent can depend on the specific type of pulp being processed. For instance, one study found that while EDTA was optimal for soda and alkaline-sulfite pulps, DTPA was the most effective for soda-anthraquinone pulp. cellulosechemtechnol.ro

| Chelating Agent | Key Advantages | Optimal Conditions/Pulp Type |

|---|---|---|

| DTPA | More stable under various industrial conditions, more effective at higher pH. | Soda-anthraquinone pulp, high manganese content. |

| EDTA | Widely used and effective. | Soda and alkaline-sulfite pulps. |

| DTPMPA | Effective in high manganese conditions. | High manganese content. |

DTPA in Water Treatment and Industrial Cleaning

The chelating properties of DTPA are also highly valuable in water treatment and industrial cleaning applications, where the presence of metal ions can lead to significant operational problems.

Scale and Corrosion Control in Industrial Systems

Scale formation, which is the deposition of inorganic compounds like calcium carbonate, is a common issue in industrial water systems such as boilers and cooling towers. nbinno.combonchem.co.za This buildup can impede heat transfer, restrict water flow, and lead to equipment failure. nbinno.com DTPA is an effective scale inhibitor that works by sequestering scale-forming ions, primarily calcium (Ca²⁺) and magnesium (Mg²⁺), keeping them dissolved in the water and preventing their precipitation onto surfaces. nbinno.com

Beyond preventing scale, DTPA also plays a role in corrosion control. The presence of metal ions like iron and copper in industrial water can catalyze corrosive processes. nbinno.comnbinno.com By forming stable complexes with these metal ions, DTPA deactivates their ability to participate in corrosion reactions, thereby protecting the integrity of industrial equipment and extending its lifespan. nbinno.comnbinno.com This leads to significant cost savings through reduced maintenance and replacement of components. nbinno.com

| Problem | Mechanism of Action of DTPA | Benefit |

|---|---|---|

| Scale Formation | Sequesters Ca²⁺ and Mg²⁺ ions, preventing their precipitation. | Improved heat transfer, prevention of blockages. |

| Corrosion | Chelates Fe³⁺ and Cu²⁺ ions, preventing their catalytic activity. | Increased equipment longevity, reduced maintenance. |

Enhancement of Cleaning Agent Efficacy

In industrial and household cleaning formulations, the efficacy of detergents and other cleaning agents can be diminished by the presence of hard water ions (calcium and magnesium) and other metal ions. shivchem.com These ions can react with the active ingredients of the cleaner, reducing their effectiveness. DTPA is incorporated into these formulations to act as a water softener by binding to these hardness ions. nbinno.comshivchem.com

By chelating the metal ions present in the water, DTPA prevents them from interfering with the cleaning process. This allows the detergents and surfactants to perform their function more effectively, leading to improved cleaning performance. shivchem.com The ability of DTPA to form stable complexes with a variety of metal ions makes it a valuable additive for enhancing the power of cleaning agents in numerous applications. shivchem.comshivchem.com

Metal Sequestration and Removal in Wastewater Treatment

Diethylenetriaminepentaacetic acid (DTPA) is a significant chelating agent utilized in industrial wastewater treatment to manage and remove heavy metal contamination. nbinno.com Industrial effluents, particularly from sectors like electroplating, mining, and manufacturing, often contain elevated concentrations of hazardous heavy metals such as lead, cadmium, mercury, iron, and copper. nbinno.com Traditional wastewater treatment methods can be inefficient at removing all forms of these metals, especially when they are dissolved or complexed. nbinno.com

DTPA in Environmental Remediation

DTPA is a proven chelating agent for the remediation of soils contaminated with heavy metals. nih.gov The process of chelate-assisted extraction involves using DTPA to mobilize heavy metals from the soil matrix, making them available for removal. Research has demonstrated DTPA's capability to extract metals like lead (Pb), copper (Cu), cadmium (Cd), and zinc (Zn) from contaminated soils. researchgate.netnih.gov

The effectiveness of DTPA is influenced by factors such as its concentration and the pH of the soil. nih.gov Studies have shown that the amount of extractable metals generally increases with higher concentrations of the DTPA solution. For instance, one study found that a 0.1M DTPA solution was more effective at removing heavy metals than a 0.01M solution. researchgate.net The formation of stable, water-soluble metal-DTPA complexes facilitates the transport of the metals from the soil into an aqueous phase, which can then be treated. mdpi.com While highly effective, the application of DTPA requires careful management as it can significantly increase the mobility and potential for leaching of heavy metals, which could pose a risk to groundwater if not properly controlled. mdpi.com

Table 1: DTPA-Extractable Heavy Metals from Contaminated Soils This table presents data on the concentration of various heavy metals that can be extracted from contaminated soils using a DTPA solution. The values indicate the bioavailable fraction of these metals for potential remediation.

| Metal | Maximum Extractable Content (mg/kg) |

| Zinc (Zn) | 158.55 |

| Lead (Pb) | 118.89 |

| Copper (Cu) | 27.82 |

| Chromium (Cr) | 3.99 |

| Nickel (Ni) | 3.10 |

| Cadmium (Cd) | 0.42 |

| Data sourced from a study on heavy metal mobility in soils. researchgate.net |

DTPA plays a crucial role in the sequestration and decorporation of certain radioactive elements. orau.govwikipedia.org It is particularly effective for treating internal contamination with transuranic actinides such as plutonium, americium, and curium. orau.govcdc.govresearchgate.net When DTPA is administered, it binds with these radionuclides to form stable, soluble complexes. cdc.gov This chelation process significantly accelerates the renal elimination of the radioactive materials from the body through urine, thereby reducing the duration of radiation exposure. orau.govcdc.gov

The compound is typically administered as either a calcium (Ca-DTPA) or zinc (Zn-DTPA) salt. wikipedia.org These forms are used to prevent the depletion of essential minerals from the body. wikipedia.org Beyond medical applications, the principles of DTPA's chelating action are relevant to environmental remediation, where it can be used to complex with radionuclides like thorium(IV), uranium(IV), and cerium(III/IV) in contaminated sites, aiding in their management and removal. wikipedia.org It is important to note that DTPA is not a universal chelator for all radionuclides; for example, it is not recommended for contamination with uranium or neptunium as it may increase their deposition in bone. orau.gov

DTPA is utilized in both soil washing and soil flushing, two distinct technologies for remediating contaminated soil. nih.gov Soil washing is an ex situ process where excavated soil is treated with a washing solution to remove contaminants. mdpi.com In contrast, soil flushing is an in situ technique where the washing solution is passed through the soil in place. researchgate.net

In both applications, DTPA acts as a powerful chelating agent. It enhances the desorption and solubilization of heavy metals from soil particles. mdpi.com Research comparing different chelating agents has shown that DTPA can be more efficient than others, such as ethylenediaminetetraacetic acid (EDTA), for heavy metal removal under certain conditions. For example, a study indicated that the removal efficiencies of extractants were in the order of 0.1M DTPA > 0.1M EDTA for heavy metals. researchgate.net DTPA-functionalized nanoparticles have also been investigated as a potential enhancement for soil washing technology, demonstrating high efficiency in extracting toxic metals from soil leachates. nih.gov

DTPA in Material Science and Other Industrial Sectors

DTPA serves as a versatile chemical in the field of polymer science. It can be incorporated into polymer structures to create functional materials. One method involves the copolymerization of DTPA with other monomers, such as diamines, to yield linear polyamide conjugates. nih.gov For instance, DTPA has been copolymerized with 1,6-hexanediamine and trans-1,4-cyclohexanediamine to produce polymers with specific characteristics. nih.gov

Another application involves conjugating DTPA to existing water-soluble polymers, such as the polysaccharide sodium hyaluronan. nih.gov This modification imparts the polymer with the strong metal-chelating properties of DTPA. The level of DTPA conjugation to a polymer can be precisely measured using techniques like isothermal titration calorimetry and colorimetry. nih.gov These DTPA-modified polymers have potential uses in various fields where metal sequestration is required. Additionally, dithiophosphoric acids (DTPAs), which are related compounds, have been used for the post-polymerization functionalization of unsaturated polymers through electrophilic addition. researchgate.net

Applications in Oilfield Operations (e.g., Descaling)

In the oil and gas industry, the formation of mineral scale, such as barium sulfate (B86663) (BaSO₄) and calcium carbonate (CaCO₃), in production equipment is a persistent operational challenge that can lead to reduced flow and significant production losses. engconfintl.org Diethylenetriaminepentaacetic acid (DTPA) is employed as a key component in chemical dissolution treatments to remediate this issue. acs.orgacs.org As a strong chelating agent, DTPA forms stable, water-soluble complexes with the metal cations (e.g., Ba²⁺, Ca²⁺) present in the scale, effectively mobilizing them from the solid deposit into the aqueous phase. acs.orgonepetro.org